Structural and Physicochemical Differentiation: 4-Methoxy-α-Keto Modification Versus Methylbenzylpiperazine
Methoxypiperamide differs from its closest structural analog, methylbenzylpiperazine (MBZP), by replacement of the benzyl (-CH2-phenyl) substituent with a 4-methoxybenzoyl (-C(=O)-4-methoxyphenyl) group. This α-keto amide modification increases molecular weight (234.30 vs. 190.29 g/mol for MBZP free base), adds two hydrogen bond acceptors (4 vs. 2), increases polar surface area (~33 vs. ~6.5 Ų), and reduces computed lipophilicity (ACD/LogP 0.88 vs. approximately 1.67–2.46 for MBZP) . These changes alter HPLC retention behavior, ionization efficiency in ESI-MS, and solvent extraction recovery, directly impacting analytical method performance [1].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW 234.30 g/mol (free base); ACD/LogP 0.88; HBA 4; HBD 0; PSA ~33 Ų |
| Comparator Or Baseline | Methylbenzylpiperazine (MBZP): MW 190.29 g/mol; LogP ~1.67–2.46; HBA 2; HBD 0; PSA ~6.5 Ų |
| Quantified Difference | ΔMW +44.0 g/mol; ΔLogP approximately −0.8 to −1.6 log units; ΔHBA +2; ΔPSA approximately +26.5 Ų |
| Conditions | ACD/Labs Percepta Platform v14.00 computed values (ChemSpider CSID: 704980 and CSID: 667589) |
Why This Matters
Procurement of MeOP·HCl rather than MBZP is essential when developing chromatographic or mass spectrometric methods for NPS screening, as the differing retention and ionization characteristics prevent direct method transfer between these structurally related but physicochemically distinct analytes.
- [1] Power JD, Scott KR, Gardner EA, Curran McAteer BM, O'Brien JE, Brehon M, Talbot B, Kavanagh PV. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug Testing and Analysis. 2014;6(7-8):668-675. doi:10.1002/dta.1616. View Source
